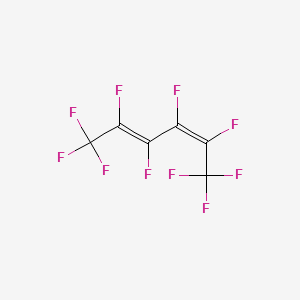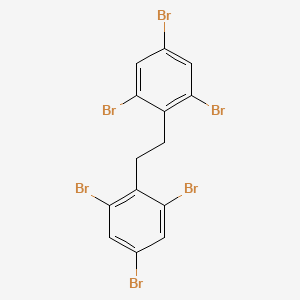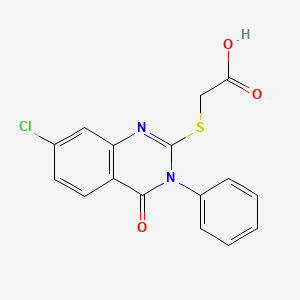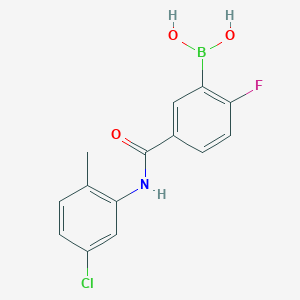
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H15BrN2O3 and a molecular weight of 303.16 g/mol. This compound is an intermediate in the synthesis of Bifenazate-d5, a labeled analogue of Bifenazate, which is a selective miticide used for controlling mite pests on crops. It is also utilized in pesticide detection and cannabis testing kits as a component of pesticide mixes.
Méthodes De Préparation
The synthesis of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves multiple steps, typically starting from benzene derivatives. The process includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.
Hydrazinecarboxylation: Formation of the hydrazinecarboxylate group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in studies involving the detection and quantification of pesticides.
Industry: Utilized in the production of pesticides and in quality control testing for agricultural products.
Mécanisme D'action
The mechanism of action of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s hydrazinecarboxylate group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is particularly useful in its role as a miticide, where it disrupts the normal functioning of mite pests.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate include:
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Shares a similar brominated aromatic structure but differs in functional groups.
1-(5-Bromo-2-methoxyphenyl)adamantane: Another brominated aromatic compound with a different core structure.
The uniqueness of this compound lies in its hydrazinecarboxylate group, which imparts specific reactivity and applications not found in the other similar compounds.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
propan-2-yl N-(5-bromo-2-methoxyanilino)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)17-11(15)14-13-9-6-8(12)4-5-10(9)16-3/h4-7,13H,1-3H3,(H,14,15) |
Clé InChI |
FZNFYOBXIXCHON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NNC1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)


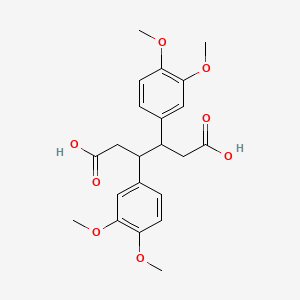

![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
